Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate
CAS No.: 64837-49-6
Cat. No.: VC3742307
Molecular Formula: C5H5ClN2O2S
Molecular Weight: 192.62 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64837-49-6 |
---|---|
Molecular Formula | C5H5ClN2O2S |
Molecular Weight | 192.62 g/mol |
IUPAC Name | ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate |
Standard InChI | InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 |
Standard InChI Key | YQWCUJDSRXQJRN-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=NN=C(S1)Cl |
Canonical SMILES | CCOC(=O)C1=NN=C(S1)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate consists of a 1,3,4-thiadiazole core structure substituted with a chlorine atom at position 5 and an ethyl carboxylate group at position 2. The thiadiazole ring contains two nitrogen atoms and one sulfur atom, creating a heterocyclic aromatic system that contributes to the compound's unique chemical properties and reactivity patterns.
Physical and Chemical Properties
The compound exists as a stable solid under standard laboratory conditions. Its molecular structure contributes to its chemical behavior and interactions with biological systems. The presence of the ethyl carboxylate group provides a site for potential modification and derivatization, enhancing its utility in synthetic chemistry.
Property | Value |
---|---|
Molecular Formula | C5H5ClN2O2S |
Molecular Weight | 192.62 g/mol |
CAS Number | 64837-49-6 |
IUPAC Name | Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate |
SMILES Notation | CCOC(=O)C1=NN=C(S1)Cl |
InChI | InChI=1S/C5H5ClN2O2S/c1-2-10-4(9)3-7-8-5(6)11-3/h2H2,1H3 |
InChI Key | YQWCUJDSRXQJRN-UHFFFAOYSA-N |
Physical State | Solid |
Purity | Typically 95% for research grade |
The chemical structure features both electron-withdrawing groups (chlorine and carboxylate) that influence the electron distribution within the molecule, affecting its reactivity and interaction with biological targets.
Synthesis Methods and Reaction Pathways
Common Synthetic Routes
The synthesis of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate can be accomplished through several methodologies. One established route involves the reaction of ethyl diazoacetate with thiophosgene in acetonitrile. This approach leverages the reactivity of the diazo compound with the electrophilic carbon of thiophosgene to form the thiadiazole ring structure.
Alternative Synthetic Approaches
Multiple synthetic pathways have been developed to optimize yield, purity, and reaction conditions. These methodologies vary in their starting materials, reaction conditions, and purification techniques.
Synthetic Approach | Starting Materials | Key Conditions | Advantages |
---|---|---|---|
Thiophosgene Method | Ethyl diazoacetate, Thiophosgene | Acetonitrile solvent | Established procedure |
Cyclization Approach | Thiosemicarbazides | POCl3, elevated temperature | Good yield, versatile |
Oxidative Cyclization | Thiohydrazides | Oxidizing agents | Milder conditions |
Carboxylic Acid Esterification | 5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | Ethanol, acid catalyst | Direct functionalization |
The choice of synthetic method often depends on the availability of starting materials, required scale, and the specific purity requirements for the intended application.
Biological Activity Profile
Enzyme Inhibition Properties
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate demonstrates inhibitory effects against various enzymatic systems. Research indicates potential inhibition of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. This property suggests possible applications in the development of cell cycle modulators and potential anticancer agents.
Cellular Effects and Mechanisms
At the cellular level, the compound influences various signaling pathways and metabolic processes. Studies suggest that it may modulate gene expression patterns related to cell cycle regulation and programmed cell death (apoptosis). The thiadiazole nucleus contributes significantly to these biological interactions through its ability to form hydrogen bonds and engage in other non-covalent interactions with protein targets.
Neuropharmacological Effects
Compounds with similar thiadiazole structures have demonstrated effects on neuronal signaling pathways. Specifically, these compounds may influence chloride ion release through interactions with GABA receptor pathways. This mechanism suggests potential applications in neurological research and possibly in the development of agents targeting neurological disorders.
Cancer Cell Line | Derivative Type | IC50 Value (μM) |
---|---|---|
HEPG2 (liver carcinoma) | Derivative A | 0.86 |
MCF7 (breast cancer) | Derivative B | 1.02 |
PC3 (prostate cancer) | Derivative C | 1.08 |
The relatively low IC50 values observed in these studies indicate potent anticancer activity, suggesting that further development of these compounds could lead to novel therapeutic agents.
Synthetic Intermediate Applications
Beyond its direct biological applications, ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate serves as a valuable intermediate in the synthesis of more complex molecules. The reactive chlorine at position 5 provides a convenient handle for further functionalization through nucleophilic aromatic substitution reactions.
Structure-Activity Relationships
Core Structure Contributions
The thiadiazole nucleus represents the essential pharmacophore in ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate, contributing significantly to its biological activity profile. The nitrogen and sulfur atoms within the heterocyclic ring participate in key interactions with biological targets, including hydrogen bonding and coordination with metal centers in metalloenzymes.
Functional Group Effects
The chlorine substituent at position 5 enhances the compound's electrophilicity, making it susceptible to nucleophilic substitution reactions. This reactivity is beneficial both for synthetic applications and for potential covalent interactions with biological nucleophiles such as cysteine residues in proteins.
The ethyl carboxylate group contributes to the compound's lipophilicity and provides a site for hydrogen bond acceptance. These properties influence the compound's pharmacokinetic behavior and its ability to interact with specific binding pockets in protein targets.
Comparative Analysis with Related Compounds
Comparing ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate with related compounds provides insights into structure-activity relationships and guides further development of optimized derivatives.
Compound | Structural Difference | Effect on Activity |
---|---|---|
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate | Reference compound | Baseline activity |
5-Chloro-1,3,4-thiadiazole-2-carboxylic acid | Free carboxylic acid | Increased water solubility, modified pharmacokinetics |
Ethyl 5-amino-1,3,4-thiadiazole-2-carboxylate | Amino group replaces chlorine | Enhanced nucleophilicity, altered reactivity |
Ethyl 5-methyl-1,3,4-thiadiazole-2-carboxylate | Methyl group replaces chlorine | Reduced electrophilicity, altered lipophilicity |
These structural modifications significantly impact physicochemical properties and biological activities, demonstrating the importance of precise molecular design in optimizing compounds for specific applications.
Biochemical Interactions
Protein Binding Properties
Ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate interacts with various proteins through multiple binding mechanisms. The compound's heterocyclic structure facilitates π-stacking interactions with aromatic amino acid residues, while the nitrogen atoms in the thiadiazole ring and the carbonyl oxygen in the carboxylate group serve as hydrogen bond acceptors. These interactions collectively contribute to the compound's binding affinity for specific protein targets.
Metabolic Pathways
When studied in biological systems, the compound undergoes several metabolic transformations. The ester group is susceptible to hydrolysis by esterases, resulting in the formation of the corresponding carboxylic acid. Additionally, the thiadiazole ring may undergo oxidative metabolism, particularly at the sulfur atom, leading to sulfoxide or sulfone derivatives with altered biological properties.
Transport and Distribution Mechanisms
The moderate lipophilicity of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate influences its distribution within biological systems. The compound can interact with various cellular transporters that facilitate its movement across biological membranes. Understanding these transport mechanisms is crucial for predicting the compound's bioavailability and tissue distribution in research applications.
Recent Research Developments
Innovative Applications
Recent research has expanded the potential applications of ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate beyond traditional medicinal chemistry. The compound has been explored as a component in materials science, particularly in the development of specialized polymers with unique properties. These applications leverage the compound's structural features and reactive functional groups.
Advanced Synthetic Methodologies
Contemporary research continues to develop improved synthetic routes to ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate and its derivatives. These methodologies focus on green chemistry principles, including reduced waste generation, lower energy consumption, and the use of safer reagents. Such advancements contribute to the compound's accessibility for research purposes.
Emerging Biological Targets
Ongoing studies are identifying new biological targets for ethyl 5-chloro-1,3,4-thiadiazole-2-carboxylate. Beyond the established interactions with enzymes like CDKs, recent investigations have explored the compound's effects on newer targets, including specific receptor subtypes and signaling pathway components. These discoveries continue to expand our understanding of the compound's potential utilities.
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